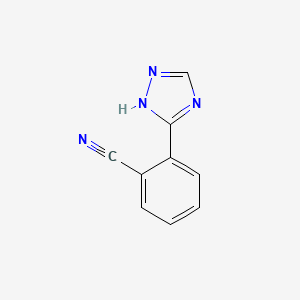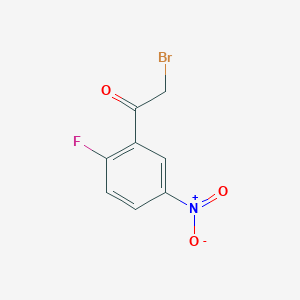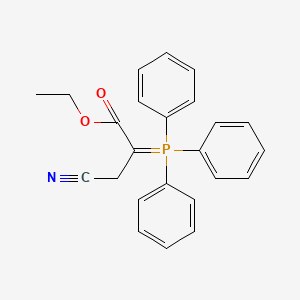
Methyl 4-(chloromethyl)picolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chloromethyl)picolinate hydrochloride is an organic compound with the chemical formula C8H9Cl2NO2. It is commonly used in various chemical reactions and research applications due to its unique properties. This compound is typically found as a white to light yellow solid and is known for its limited solubility in water but good solubility in organic solvents .
Méthodes De Préparation
The synthesis of Methyl 4-(chloromethyl)picolinate hydrochloride involves multiple steps. One common method starts with 4-chloropyridine-2-carboxylic acid. This compound is treated with oxalyl chloride in the presence of methylene chloride and dimethylformamide (DMF) to form 4-chloropicolinoyl chloride. The resulting product is then esterified with methanol to produce Methyl 4-chloropicolinate . The final step involves the reaction of Methyl 4-chloropicolinate with hydrochloric acid to obtain this compound.
Analyse Des Réactions Chimiques
Methyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxalyl chloride, methanol, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(chloromethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various synthetic applications. The exact molecular pathways and targets depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 4-(chloromethyl)picolinate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-chloropicolinate: This compound lacks the hydrochloride group and has slightly different reactivity and solubility properties.
Methyl 4-(chloromethyl)nicotinate: Similar in structure but with different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C8H9Cl2NO2 |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
methyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
Clé InChI |
WSUYBJPIMGFQMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)










![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

